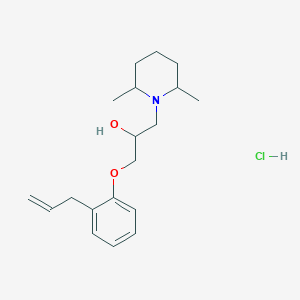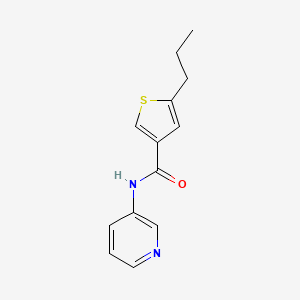![molecular formula C14H6Cl2INO3S B5124383 3-(3,4-dichlorophenyl)-5-[(5-iodo-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5124383.png)
3-(3,4-dichlorophenyl)-5-[(5-iodo-2-furyl)methylene]-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dichlorophenyl)-5-[(5-iodo-2-furyl)methylene]-1,3-thiazolidine-2,4-dione, commonly known as TZD, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. TZD belongs to the class of thiazolidinediones and is known to possess various biochemical and physiological effects that make it an interesting compound for scientific research.
作用机制
The mechanism of action of TZD is not fully understood. However, it is believed to act through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. TZD has been shown to increase insulin sensitivity and decrease insulin resistance, making it a potential therapeutic agent for the treatment of type 2 diabetes.
Biochemical and Physiological Effects
TZD has been shown to possess various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells and induce apoptosis. TZD has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, TZD has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes.
实验室实验的优点和局限性
The advantages of using TZD in lab experiments include its potent antioxidant and anti-inflammatory properties, making it a useful tool for studying oxidative stress-related diseases and inflammation. However, the limitations of using TZD in lab experiments include its potential toxicity and the need for careful optimization of reaction conditions to obtain high yields and purity.
未来方向
For the research on TZD include the development of more efficient synthesis methods, the exploration of its potential applications in drug discovery and development, and the elucidation of its mechanism of action. Additionally, further studies are needed to investigate the potential side effects and toxicity of TZD to ensure its safety for human use.
合成方法
The synthesis of TZD involves the condensation of 3,4-dichlorobenzaldehyde and 5-iodo-2-furfural in the presence of thiosemicarbazide and acetic acid. The resulting compound is then subjected to cyclization to form TZD. The synthesis of TZD is a multistep process that requires careful optimization of reaction conditions to obtain high yields and purity.
科学研究应用
TZD has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit antitumor, anti-inflammatory, and antidiabetic activities. TZD has also been shown to possess potent antioxidant properties, making it a promising candidate for the treatment of oxidative stress-related diseases.
属性
IUPAC Name |
(5Z)-3-(3,4-dichlorophenyl)-5-[(5-iodofuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2INO3S/c15-9-3-1-7(5-10(9)16)18-13(19)11(22-14(18)20)6-8-2-4-12(17)21-8/h1-6H/b11-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVKAYJBUJVMAE-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C(=CC3=CC=C(O3)I)SC2=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1N2C(=O)/C(=C/C3=CC=C(O3)I)/SC2=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2INO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-indanecarboxamide](/img/structure/B5124305.png)
![ethyl 4-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5124306.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-hydroxynicotinamide](/img/structure/B5124308.png)


![(2R*,6S*)-4-(1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)-2,6-dimethylmorpholine](/img/structure/B5124346.png)
![N-(5-{[(4-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5124350.png)
![4-bromo-3-{[(3-hydroxyphenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B5124358.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5124380.png)

![2-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5124397.png)
![2-methyl-4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5124411.png)
![methyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]propanoate](/img/structure/B5124419.png)